(3E)-3-{2-[(4-bromophenoxy)acetyl]hydrazinylidene}-N-(3-chloro-2-methylphenyl)butanamide
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Overview
Description
(3E)-3-{[2-(4-BROMOPHENOXY)ACETAMIDO]IMINO}-N-(3-CHLORO-2-METHYLPHENYL)BUTANAMIDE is a complex organic compound characterized by the presence of bromine, chlorine, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[2-(4-BROMOPHENOXY)ACETAMIDO]IMINO}-N-(3-CHLORO-2-METHYLPHENYL)BUTANAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Phenoxy Group: This involves the reaction of 4-bromophenol with an appropriate acylating agent to form 4-bromophenoxyacetyl chloride.
Amidation: The 4-bromophenoxyacetyl chloride is then reacted with 3-chloro-2-methylaniline to form the corresponding amide.
Imination: The final step involves the reaction of the amide with an appropriate aldehyde or ketone under acidic or basic conditions to form the imino group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-{[2-(4-BROMOPHENOXY)ACETAMIDO]IMINO}-N-(3-CHLORO-2-METHYLPHENYL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of compounds with different substituents replacing bromine or chlorine.
Scientific Research Applications
(3E)-3-{[2-(4-BROMOPHENOXY)ACETAMIDO]IMINO}-N-(3-CHLORO-2-METHYLPHENYL)BUTANAMIDE has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Use in the synthesis of advanced materials with specific electronic or optical properties.
Industrial Chemistry: Application in the development of new catalysts or intermediates for chemical synthesis.
Mechanism of Action
The mechanism of action of (3E)-3-{[2-(4-BROMOPHENOXY)ACETAMIDO]IMINO}-N-(3-CHLORO-2-METHYLPHENYL)BUTANAMIDE involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms may facilitate binding to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms.
Organochlorine Compounds: Organic compounds containing chlorine, such as chloroform and dichloromethane.
Uniqueness
(3E)-3-{[2-(4-BROMOPHENOXY)ACETAMIDO]IMINO}-N-(3-CHLORO-2-METHYLPHENYL)BUTANAMIDE is unique due to the combination of bromine, chlorine, and phenoxy groups in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C19H19BrClN3O3 |
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Molecular Weight |
452.7 g/mol |
IUPAC Name |
(3E)-3-[[2-(4-bromophenoxy)acetyl]hydrazinylidene]-N-(3-chloro-2-methylphenyl)butanamide |
InChI |
InChI=1S/C19H19BrClN3O3/c1-12(10-18(25)22-17-5-3-4-16(21)13(17)2)23-24-19(26)11-27-15-8-6-14(20)7-9-15/h3-9H,10-11H2,1-2H3,(H,22,25)(H,24,26)/b23-12+ |
InChI Key |
INOPDTOYUJWYEY-FSJBWODESA-N |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C/C(=N/NC(=O)COC2=CC=C(C=C2)Br)/C |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC(=NNC(=O)COC2=CC=C(C=C2)Br)C |
Origin of Product |
United States |
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